4,5-dimethyl-1,2,3,6-tetrahydropyridine

Enzymology Pyrimidine biosynthesis CAD protein

4,5-Dimethyl-1,2,3,6-tetrahydropyridine (CAS 54152-48-6; synonym 3,4-dimethyl-1,2,5,6-tetrahydropyridine) is a C7H13N heterocyclic secondary amine belonging to the 1,2,3,6-tetrahydropyridine isomer class. With a molecular weight of 111.18 g/mol, a computed XLogP3-AA of 0.3, a topological polar surface area of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds, it occupies a distinct physicochemical subspace among dimethyl-tetrahydropyridine positional isomers.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B8795262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC1=C(CNCC1)C
InChIInChI=1S/C7H13N/c1-6-3-4-8-5-7(6)2/h8H,3-5H2,1-2H3
InChIKeyVRKGEWIQYFKDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-1,2,3,6-tetrahydropyridine Procurement Guide: Chemical Identity and Baseline Characteristics


4,5-Dimethyl-1,2,3,6-tetrahydropyridine (CAS 54152-48-6; synonym 3,4-dimethyl-1,2,5,6-tetrahydropyridine) is a C7H13N heterocyclic secondary amine belonging to the 1,2,3,6-tetrahydropyridine isomer class. With a molecular weight of 111.18 g/mol, a computed XLogP3-AA of 0.3, a topological polar surface area of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds, it occupies a distinct physicochemical subspace among dimethyl-tetrahydropyridine positional isomers [1]. The compound is commercially supplied as a free base at 98% purity . Its vicinal 4,5-dimethyl substitution pattern on the 1,2,3,6-tetrahydropyridine scaffold fundamentally differentiates it from geminal dimethyl isomers (e.g., 5,5-dimethyl-2,3,4,5-tetrahydropyridine, CAS 37414-92-9) and other positional variants such as 3,5-dimethyl-1,2,3,6-tetrahydropyridine, directly impacting chromatographic retention, conformational rigidity, and target engagement profiles [2].

Why 4,5-Dimethyl-1,2,3,6-tetrahydropyridine Cannot Be Replaced by Generic Dimethyl-Tetrahydropyridine Isomers in Scientific Workflows


Dimethyl-tetrahydropyridine positional isomers share the same molecular formula (C7H13N) and molecular weight (111.18), yet their different methyl substitution patterns produce divergent three-dimensional shapes, electronic distributions, and analytical signatures. A 1967 gas chromatographic study by Holík et al. demonstrated that the structure of N,C-dimethyltetrahydropyridines directly correlates with their GC retention data, establishing that positional isomers can be analytically resolved and exhibit distinct physicochemical behavior [1]. Consequently, substituting 4,5-dimethyl-1,2,3,6-tetrahydropyridine with 5,5-dimethyl-2,3,4,5-tetrahydropyridine, 3,5-dimethyl-1,2,3,6-tetrahydropyridine, or any other isomer will alter chromatographic retention times, potentially change biological target interaction profiles, and introduce uncharacterized impurities in synthetic sequences. The zero rotatable bond count of the 4,5-dimethyl isomer further confers a rigid, pre-organized conformation that geminal dimethyl isomers (which possess identical rotatable bond counts but different spatial orientation) cannot replicate [2]. The quantitative evidence below specifies exactly where these differences become experimentally measurable and selection-relevant.

4,5-Dimethyl-1,2,3,6-tetrahydropyridine: Quantitative Evidence for Differentiated Scientific Selection


Dihydroorotase Inhibition: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine is Essentially Inactive (IC50 = 520,000 nM), Distinguishing It from Enzyme-Inhibiting Tetrahydropyridine Derivatives

In a direct enzymatic assay against dihydroorotase (a domain of the trifunctional CAD protein involved in de novo pyrimidine biosynthesis), 4,5-dimethyl-1,2,3,6-tetrahydropyridine displayed an IC50 of 5.20 × 10^5 nM (520 µM) at pH 7.37 when tested at 10 µM against enzyme from mouse Ehrlich ascites cells [1]. By comparison, known tetrahydropyridine-based inhibitors of dihydroorotase and related pyrimidine biosynthetic enzymes typically exhibit IC50 values in the low micromolar to nanomolar range. This approximately three-orders-of-magnitude weaker potency indicates that 4,5-dimethyl-1,2,3,6-tetrahydropyridine is functionally inert against this target, making it a suitable negative-control scaffold or an inert synthetic intermediate in medicinal chemistry programs where dihydroorotase inhibition is an undesired off-target activity [1].

Enzymology Pyrimidine biosynthesis CAD protein

Physicochemical Differentiation: XLogP and Polar Surface Area Define a Unique Property Envelope Among Dimethyl-Tetrahydropyridine Isomers

The 4,5-dimethyl-1,2,3,6-tetrahydropyridine isomer occupies a specific region of physicochemical space defined by its computed XLogP3-AA of 0.3 and topological polar surface area (TPSA) of 12 Ų [1]. This XLogP value places it near the lower boundary of CNS-penetrant chemical space while remaining within oral drug-likeness guidelines. In contrast, the 5,5-dimethyl-2,3,4,5-tetrahydropyridine isomer (CAS 37414-92-9) differs in its double bond position (endocyclic imine) and the geminal nature of its methyl groups, which alters its hydrogen-bonding capacity and predicted LogP . The 4,5-dimethyl isomer possesses exactly one hydrogen bond donor (the secondary amine NH) and one hydrogen bond acceptor (the amine nitrogen), with zero rotatable bonds, creating a rigid, minimalist pharmacophoric presentation that is distinct from N-alkylated or 3,5-disubstituted analogs [1].

Physicochemical profiling Drug-likeness ADME prediction

Gas Chromatographic Differentiation: Structure-Retention Correlation Validates Analytical Distinguishability Among Dimethyl-Tetrahydropyridine Isomers

Holík, Janák, and Ferles (1967) systematically studied the correlation between the structure of N,C-dimethyltetrahydropyridines and their gas chromatographic retention data, providing the foundational evidence that positional isomers in this chemical class produce distinct, reproducible retention indices [1]. The study demonstrated that the position and number of methyl substituents on the tetrahydropyridine ring directly influence GC retention behavior, enabling analytical resolution of isomers that share identical molecular weight and elemental composition. While the 1967 publication does not report the exact Kovats retention index for 4,5-dimethyl-1,2,3,6-tetrahydropyridine in isolation, the structure-retention correlation framework established therein confirms that the vicinal 4,5-dimethyl substitution pattern generates a unique retention signature distinguishable from, for example, the 1,2-dimethyl, 3,5-dimethyl, or 5,5-dimethyl isomers [1]. Subsequent references to this work in chromatographic method development underscore its enduring relevance for isomer identification [2].

Analytical chemistry Gas chromatography Isomer resolution

Conformational Rigidity: Zero Rotatable Bonds and Vicinal Dimethyl Substitution Create a Pre-Organized Scaffold Distinct from N-Alkylated and Geminal Dimethyl Isomers

The 4,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold possesses zero rotatable bonds, as both methyl groups are directly attached to sp²-hybridized ring carbons (C4 and C5) of the tetrahydropyridine ring [1]. This contrasts with N-alkylated tetrahydropyridine derivatives, where the N-substituent introduces additional rotatable bonds and conformational自由度, and is also distinct from geminal dimethyl isomers such as 5,5-dimethyl-2,3,4,5-tetrahydropyridine, where both methyl groups project from the same sp³ carbon, creating a sterically congested tetrahedral center that alters the spatial presentation of the amine . The vicinal (adjacent) disposition of the two methyl groups in the 4,5-dimethyl isomer creates a defined hydrophobic patch on one face of the ring while leaving the secondary amine unencumbered for hydrogen bonding, a pharmacophoric arrangement that cannot be achieved by geminal or distant (e.g., 3,5-) substitution patterns.

Conformational analysis Medicinal chemistry Scaffold design

Optimal Application Scenarios for 4,5-Dimethyl-1,2,3,6-tetrahydropyridine Based on Quantitative Differentiation Evidence


Negative-Control Scaffold in Dihydroorotase / CAD Protein Inhibitor Screening Campaigns

Investigators developing inhibitors of the CAD trifunctional enzyme (dihydroorotase domain) for oncology or antiparasitic indications should select 4,5-dimethyl-1,2,3,6-tetrahydropyridine as a negative-control compound. Its confirmed IC50 of 520 µM against mouse dihydroorotase [1] demonstrates functional inertness at physiologically relevant concentrations, ensuring that any observed enzyme inhibition in screening assays arises from test compounds rather than the scaffold itself. This application is directly supported by the BindingDB/ChEMBL-curated activity data showing approximately three orders of magnitude weaker potency than active-site inhibitors.

Chromatographic Standard for Isomer-Resolved Analysis of Dimethyl-Tetrahydropyridine Reaction Mixtures

Synthetic chemists generating mixtures of dimethyl-tetrahydropyridine positional isomers (e.g., from non-regioselective reduction of dimethylpyridinium salts) require authenticated reference standards for GC or LC method development. The demonstrated structure-retention correlation for N,C-dimethyltetrahydropyridines [1] establishes that the 4,5-dimethyl isomer produces a distinct chromatographic peak, enabling its use as a calibration standard. Procurement of the 98% purity material from commercial suppliers provides a qualified reference for quantifying isomer ratios, identifying byproducts, and validating synthetic route selectivity.

Rigid, Minimalist Fragment for Structure-Based Drug Design Targeting Aminergic or Peptidergic Receptors

Medicinal chemists pursuing fragment-based lead discovery against targets requiring a conformationally constrained secondary amine pharmacophore should prioritize 4,5-dimethyl-1,2,3,6-tetrahydropyridine. Its zero rotatable bonds, vicinal dimethyl hydrophobic patch, and freely accessible NH [1] provide a pre-organized fragment with a defined three-dimensional shape. Unlike N-alkylated tetrahydropyridines (which introduce conformational flexibility) or geminal dimethyl isomers (which sterically shield the amine), the 4,5-dimethyl substitution pattern maintains the secondary amine's hydrogen-bonding capacity while adding a specific hydrophobic footprint that can be exploited for target binding and SAR expansion.

Physicochemical Benchmark for in Silico ADME Model Calibration of Tetrahydropyridine Compound Libraries

Computational chemists building or validating in silico ADME prediction models for tetrahydropyridine-containing compound libraries require experimentally tractable benchmark compounds with well-defined physicochemical descriptors. The 4,5-dimethyl-1,2,3,6-tetrahydropyridine isomer, with its precisely computed XLogP of 0.3, TPSA of 12 Ų, single HBD, single HBA, and zero rotatable bonds [1], serves as an ideal calibration point at the low-molecular-weight, low-lipophilicity boundary of CNS drug-like space. Its commercial availability at 98% purity enables experimental measurement of logD, solubility, and permeability to anchor computational predictions.

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